molecular formula C13H16N2O B8676694 4-(Piperidin-4-yl)indolin-2-one

4-(Piperidin-4-yl)indolin-2-one

Cat. No.: B8676694
M. Wt: 216.28 g/mol
InChI Key: CEKVIBQMLRSJBA-UHFFFAOYSA-N
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Description

4-(Piperidin-4-yl)indolin-2-one is a heterocyclic compound featuring an indolin-2-one core substituted with a piperidin-4-yl group at the 4-position. This scaffold is of significant interest in medicinal chemistry due to its versatility in interacting with neurotransmitter receptors, particularly nociceptin/orphanin FQ (NOP) and mu-opioid (MOP) receptors. The compound serves as a foundational structure for developing bifunctional ligands, with modifications to its substituents enabling fine-tuning of receptor affinity and efficacy .

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

4-piperidin-4-yl-1,3-dihydroindol-2-one

InChI

InChI=1S/C13H16N2O/c16-13-8-11-10(2-1-3-12(11)15-13)9-4-6-14-7-5-9/h1-3,9,14H,4-8H2,(H,15,16)

InChI Key

CEKVIBQMLRSJBA-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=C3CC(=O)NC3=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-4-yl)indolin-2-one typically involves the reaction of indole derivatives with piperidine. One common method is the cyclization of N-(4-piperidinyl)aniline with isatin under acidic conditions. The reaction is carried out in the presence of a suitable catalyst, such as hydrochloric acid, at elevated temperatures .

Industrial Production Methods

Industrial production of 4-(Piperidin-4-yl)indolin-2-one follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-4-yl)indolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, oxindoles, and reduced forms of the original compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(Piperidin-4-yl)indolin-2-one involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activation of the NLRP3 inflammasome, a protein complex involved in the inflammatory response. By binding to NLRP3, the compound prevents the release of pro-inflammatory cytokines, thereby reducing inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 4-(Piperidin-4-yl)indolin-2-one can be contextualized by comparing it to analogs with variations in the core scaffold, substituents, or substitution patterns. Below is a detailed analysis:

Structural Analogs with Modified Substituents

Compound Name Structural Variation Receptor Affinity/Activity Key Findings
4-(Piperidin-4-yl)indolin-2-one Parent structure NOP/MOP (moderate affinity) Baseline scaffold; used to derive bifunctional ligands via reductive amination .
SR16507 (3-ethyl-1-(1-(4-isopropylcyclohexyl)piperidin-4-yl)indolin-2-one) 3-ethyl group, 4-isopropylcyclohexyl substituent Dual NOP/MOP agonist (NOP: 80 nM affinity) Exhibits inverted U-shaped antinociceptive dose-response due to NOP-mediated attenuation of MOP activity. NOP antagonist SB-612111 potentiates its effects .
7e (1-(1-((1H-indol-4-yl)methyl)piperidin-4-yl)-3-ethylindolin-2-one) 3-ethyl group, indole-4-ylmethyl substituent NOP-selective Synthesized via reductive amination; 46% yield. Demonstrates how aromatic substituents enhance receptor selectivity .
3-(Piperidin-4-yl)indolin-2-one Piperidine at position 3 Unreported Structural isomer; differs in piperidine positioning, potentially altering bioavailability .

Core Scaffold Variations

  • 2-(Piperidin-4-yl)isoindolin-1-one: Features an isoindolin-1-one core instead of indolin-2-one. This alteration reduces planarity, likely impacting receptor binding kinetics.
  • 4-Fluoro-2-(piperidin-4-ylmethyl)isoindolin-1-one hydrochloride : Incorporates a fluorine atom and methylene linker, increasing lipophilicity (logP ~2.5). Used in neuropharmacology research but lacks detailed receptor data .

Pharmacological Profiles

  • NOP/MOP Receptor Modulation: SR16507 and related analogs (e.g., SR16435) demonstrate that bulky cycloalkyl or aromatic substituents (e.g., 4-isopropylcyclohexyl) enhance NOP affinity while retaining partial MOP agonism. Their antinociceptive effects are attenuated by NOP activation, a property absent in non-NOP-binding opioids like morphine . In contrast, 4-(Piperidin-4-yl)indolin-2-one itself shows moderate NOP/MOP activity, serving as a precursor for optimizing subtype selectivity .
  • Dopamine Receptor Interactions :

    • Indolin-2-one derivatives with piperazinylbutyl side chains (e.g., compound 4c ) exhibit high dopamine D4 receptor affinity (Ki = 0.5 nM), highlighting the impact of flexible side chains on receptor subtype selectivity .

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